molecular formula C15H22N2O4 B14753889 Saha-OH

Saha-OH

Cat. No.: B14753889
M. Wt: 294.35 g/mol
InChI Key: ASNHHXCJSXFUNP-UHFFFAOYSA-N
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Description

Suberoylanilide hydroxamic acid, commonly known as Saha-OH, is a potent histone deacetylase inhibitor. It has gained significant attention in the field of medicinal chemistry due to its ability to induce cell differentiation, growth arrest, and apoptosis in various cancer cell lines. Suberoylanilide hydroxamic acid is particularly noted for its application in the treatment of cutaneous T-cell lymphoma and other malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of suberoylanilide hydroxamic acid typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through hydroxylamine treatment. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the hydroxamic acid moiety .

Industrial Production Methods

Industrial production of suberoylanilide hydroxamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Suberoylanilide hydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include oximes, reduced amides, and substituted hydroxamic acids. These products have varying degrees of biological activity and are often studied for their potential therapeutic applications .

Mechanism of Action

Suberoylanilide hydroxamic acid exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets include histone deacetylases 1, 2, 3, and 6, which play crucial roles in regulating gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Suberoylanilide hydroxamic acid is compared with other histone deacetylase inhibitors such as:

Suberoylanilide hydroxamic acid is unique due to its high potency, ability to induce cell differentiation, and relatively low toxicity to normal cells .

Conclusion

Suberoylanilide hydroxamic acid is a versatile compound with significant applications in scientific research and medicine. Its ability to inhibit histone deacetylases makes it a valuable tool for studying gene expression and developing new cancer therapies. The compound’s unique properties and effectiveness continue to drive research and development in the field of epigenetics and oncology.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide

InChI

InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20)

InChI Key

ASNHHXCJSXFUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO

Origin of Product

United States

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